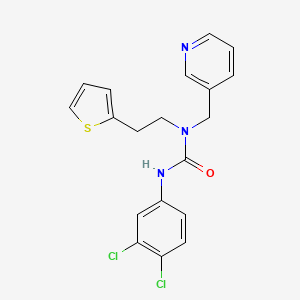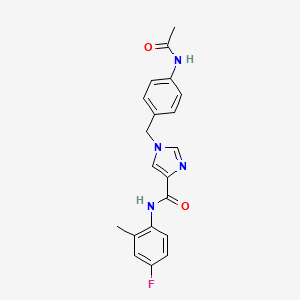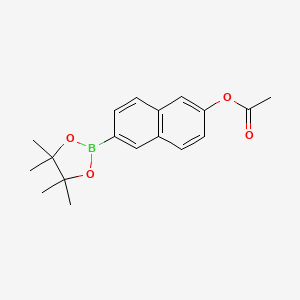![molecular formula C20H23ClN2O B2973686 N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide CAS No. 1797929-58-8](/img/structure/B2973686.png)
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide” is a chemical compound with the molecular weight of 342.86 . It has a linear formula of C20H23ClN2O . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like Density Functional Theory . The InChI code for this compound is 1S/C20H23ClN2O/c1-23(20(24)16-2-8-17(21)9-3-16)19-12-6-15(7-13-19)14-4-10-18(22)11-5-14/h2-5,8-11,15,19H,6-7,12-13,22H2,1H3/t15-,19- .Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature . The boiling point and other specific physical and chemical properties are not mentioned in the sources I found.Mechanism of Action
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It produces its effects by binding to these receptors and activating the endocannabinoid system. This system is involved in the regulation of various physiological processes, including pain sensation, mood, and appetite.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis. However, further research is needed to fully understand the effects of this compound on the human body.
Advantages and Limitations for Lab Experiments
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, the compound has several limitations, including its potential for abuse and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide. These include further investigation of its therapeutic potential, particularly in the treatment of chronic pain and inflammation. Additionally, more research is needed to determine the long-term safety profile of this compound and its potential for abuse. Finally, the development of new synthetic cannabinoids with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide involves the reaction of 4-chloro-N-methylbenzamide with cyclohexylamine and 4-aminophenyl. The resulting product is then purified using various chromatographic techniques to obtain a high purity compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide has been studied for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and depression. It has also been investigated for its potential use in cancer treatment and as an anti-inflammatory agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans.
properties
IUPAC Name |
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-23(20(24)16-2-8-17(21)9-3-16)19-12-6-15(7-13-19)14-4-10-18(22)11-5-14/h2-5,8-11,15,19H,6-7,12-13,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCWNYNENGZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)

![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)